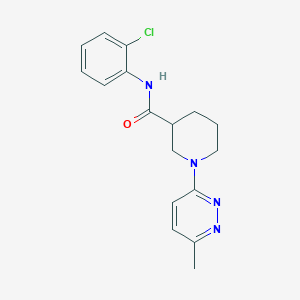![molecular formula C19H21FN4O3S B2613416 Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-10-2](/img/structure/B2613416.png)
Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thiazolotriazole group, and a piperidine carboxylate group1. These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve reactions such as nucleophilic substitution (for introducing the fluorophenyl group), formation of the thiazolotriazole ring, and esterification (to form the piperidine carboxylate group).Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl group would likely contribute to the compound’s polarity and could influence its interactions with other molecules. The thiazolotriazole ring and the piperidine ring could also have significant effects on the compound’s three-dimensional structure and its chemical reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the fluorophenyl group suggests that it could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ester group could undergo hydrolysis, and the thiazolotriazole ring could participate in various ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its polarity, affecting properties like solubility and melting point. The thiazolotriazole and piperidine rings could also influence these properties.Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Antagonist Activity : A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized, showing potent 5-HT2 antagonist activity. These compounds, including those with a fluorophenyl group, have been tested for their biological activity, demonstrating significant potential in medical research, especially in neuroscience (Watanabe et al., 1992).
Crystal Structure and Theoretical Analysis : Research on biologically active derivatives of 1,2,4-triazoles, including structural characterization through X-ray diffraction, highlights the significance of intermolecular interactions in these compounds. This structural insight is crucial for understanding the compound's interactions at the molecular level, aiding in the development of drugs with improved efficacy and reduced side effects (Shukla et al., 2017).
Antimicrobial Activity : A study on novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has shown significant antimicrobial activity. These findings open avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease treatment (Suresh et al., 2016).
PET Imaging for Brain Studies : The development of [(11)C]MFTC, a PET tracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains, represents a significant advancement in neuroimaging. This tracer can help in studying various neurological disorders by providing insights into the brain's endocannabinoid system (Kumata et al., 2015).
Anti-Neoplastic Activity : The evaluation of anti-cancer activity of a new 1, 2, 4-triazole derivative against Dalton’s Lymphoma Ascitic in mice has provided promising results. This research underlines the potential of such compounds in cancer therapy, offering a basis for further investigation into their efficacy and mechanisms of action (Arul & Smith, 2016).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with appropriate safety precautions to prevent exposure and potential harm.
Orientations Futures
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promising activity in a particular area (such as pharmaceuticals or materials science), future research could focus on optimizing its properties, studying its mechanism of action, or developing methods for its large-scale synthesis.
I hope this general information is helpful. For more detailed information, further research or experimentation would be needed.
Propriétés
IUPAC Name |
methyl 1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-5-3-4-6-14(13)20)23-9-7-12(8-10-23)18(26)27-2/h3-6,12,15,25H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCFRTNMZMHOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)
![1-[Chloro(phenyl)methyl]-2-fluorobenzene](/img/structure/B2613334.png)
![3-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2613335.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)
![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2613342.png)
![10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate](/img/structure/B2613345.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)
![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)